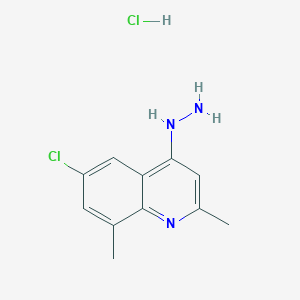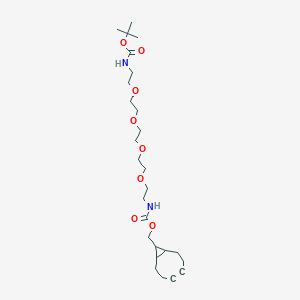
2-Chloro-2-methyl-1,2-oxasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-methyl-1,2-oxasilolane is a heterocyclic compound that contains silicon, oxygen, and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-2-methyl-1,2-oxasilolane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with concentrated hydrochloric acid. This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom . The reaction conditions typically involve heating the mixture to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-methyl-1,2-oxasilolane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different oxides or reduction to form simpler compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding alcohols and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted oxasilolanes.
Oxidation: Formation of oxides and other oxygen-containing compounds.
Reduction: Formation of simpler silanes and related compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-methyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-methyl-1,2-oxasilolane involves its ability to participate in nucleophilic substitution reactions. The chlorine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is facilitated by the presence of the silicon-oxygen bond, which stabilizes the intermediate states during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks the silicon-oxygen bond.
Uniqueness
2-Chloro-2-methyl-1,2-oxasilolane is unique due to the presence of the silicon-oxygen bond, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
2942-72-5 |
|---|---|
Molekularformel |
C4H9ClOSi |
Molekulargewicht |
136.65 g/mol |
IUPAC-Name |
2-chloro-2-methyloxasilolane |
InChI |
InChI=1S/C4H9ClOSi/c1-7(5)4-2-3-6-7/h2-4H2,1H3 |
InChI-Schlüssel |
UZFIBDWDNXHZDD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCCO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)

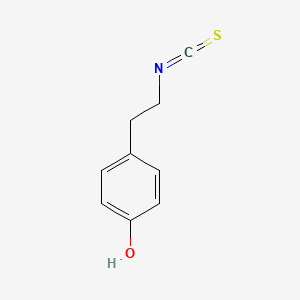
![(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13708630.png)
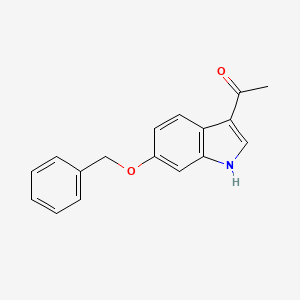
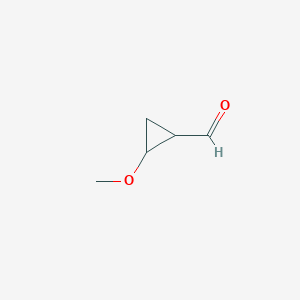
![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)

